N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C16H12FN3OS2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H12FN3OS2/c1-22-15-12(3-2-8-18-15)14(21)20-16-19-13(9-23-16)10-4-6-11(17)7-5-10/h2-9H,1H3,(H,19,20,21) |
InChI Key |
XQCYMRVJHFWENS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
- Reagents : 6-Thio-nicotinic acid, 4-fluoroaniline, EEDQ.
- Conditions : Typically performed in solvents like THF or DMF at room temperature or elevated temperatures.
- Yield : Varies depending on conditions and reagents.
Alkylation Reactions
- Reagents : Alkyl halides (e.g., bromomethyl derivatives), bases (e.g., triethylamine, diisopropylethylamine).
- Conditions : Anhydrous DMF, room temperature to 60°C.
- Yield : Generally high, depending on the specific conditions and reagents used.
Amidation Reactions
- Reagents : Nicotinic acid derivatives, amines, coupling reagents (e.g., HATU, EEDQ).
- Conditions : Solvents like DMF or THF, often at room temperature.
- Yield : Typically good, with careful control of reaction conditions.
Comprehensive Research Findings
Research on similar compounds highlights the importance of careful reagent selection and reaction conditions to optimize yields and purity. For instance, the choice of base and solvent in alkylation reactions significantly affects the outcome. Additionally, the use of coupling reagents like EEDQ and HATU facilitates efficient amidation reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide and related compounds, with data derived from synthetic and analytical studies:
Key Observations:
Compared to compound 30 (a dual fluorophenyl acetamide), the nicotinamide core in the target compound may offer distinct hydrogen-bonding capabilities due to the pyridine nitrogen .
Physicochemical Properties: The molecular weight of the target compound (345.4) is lower than analogs with extended substituents (e.g., 436.1 for compound 28), suggesting better bioavailability .
Synthetic Strategies :
- The synthesis of related compounds (e.g., compound 19) involves thioether linkage formation via nucleophilic substitution, a method likely applicable to the target compound .
- highlights cyclization reactions for thiazole ring formation, which could be critical for constructing the 4-(4-fluorophenyl)thiazol-2-yl moiety .
The fluorophenyl-thiazole motif is shared with antibacterial agents (e.g., ’s chlorophenyl derivatives), hinting at possible antimicrobial utility .
Biological Activity
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and virology. This article reviews its structure, synthesis, biological mechanisms, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4f | HePG-2 | 12.88 | Induces apoptosis and cell cycle arrest |
| 4a | MCF-7 | 5.91 | Inhibits proliferation |
| 4l | HCT-116 | 9.94 | Triggers apoptosis |
Case Study : A study on benzothiazole derivatives showed that compound 4f exhibited an IC50 value of 6.21 µM against cancer cells, comparable to sorafenib (IC50 = 5.47 µM), indicating its potential as an effective anticancer agent .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Research indicates that similar thiazole amides can inhibit viral replication effectively. For example, one derivative showed a viral titer reduction (VTR) of 6.9 logs at a concentration of 10 µM against chikungunya virus (CHIKV), with no observed cytotoxicity in normal human dermal fibroblast cells .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Blocking Viral Replication : It may inhibit viral RNA translation and structural protein synthesis in infected cells.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Fluorophenyl Group : A nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.
- Attachment of Methylthio Group : This can be achieved through thiolation reactions using methylthiolating agents .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of 4-fluorophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol (70–80°C) .
Nicotinamide Coupling : The thiazole intermediate is reacted with 2-(methylthio)nicotinic acid using coupling agents like EDCI/HOBt in DMF at room temperature .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity .
Key Parameters : Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) minimize side reactions. Reaction progress is monitored via TLC and HPLC .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and nicotinamide moieties (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 374.08) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities; fluorophenyl-thiazole dihedral angles (~15°) indicate planar stacking .
Basic: How is the compound screened for initial biological activity?
Methodological Answer:
- Anticancer Assays : MTT assays (72 hr exposure, IC₅₀ values in μM range) using HeLa, MCF-7, and A549 cell lines .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli); fluorophenyl enhances membrane penetration .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 μM concentration) .
Advanced: How do structural modifications impact potency in SAR studies?
Methodological Answer:
- Fluorophenyl Substitution : Replacing 4-fluorophenyl with 4-methoxyphenyl reduces antiviral activity (EC₅₀ shifts from 0.6 μM to >5 μM) due to decreased lipophilicity .
- Methylthio vs. Sulfonyl : Methylthio at nicotinamide C-2 improves metabolic stability (t₁/₂ = 74 min in MLM assays) compared to sulfonyl derivatives .
- Thiazole Ring Expansion : Replacing thiazole with triazolo-pyridazine abolishes CHIKV inhibition, highlighting thiazole’s role in target binding .
Advanced: What mechanistic insights exist for its antiviral activity?
Methodological Answer:
- Subgenomic RNA Translation Blockade : Reduces CHIKV structural protein synthesis (e.g., 8.7-log viral titer reduction at 10 μM) via competitive inhibition of nsP3-host protein interactions .
- Proteomics : SILAC-based profiling identifies HSP70 and eIF4E as binding partners, confirmed via co-immunoprecipitation .
- Cellular Imaging : Confocal microscopy shows compound localization in cytoplasmic replication complexes .
Advanced: How is in vivo efficacy evaluated in preclinical models?
Methodological Answer:
- Mouse CHIKV Model : Intraperitoneal administration (10 mg/kg/day, 7 days) reduces joint swelling (paw diameter ↓40%) and viral load (qRT-PCR, 3-log reduction) .
- Pharmacokinetics : Oral bioavailability (F = 35%) and brain penetration (Cₘₐₓ = 1.2 μg/g) assessed via LC-MS/MS .
- Toxicity : No hepatotoxicity (ALT/AST levels <2x control) or weight loss in 28-day repeat-dose studies .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂) to minimize discrepancies in IC₅₀ values .
- Solvent Effects : DMSO concentration (>0.1% v/v) may artifactually inhibit enzymes; use vehicle controls .
- Batch Purity : HPLC-MS quantification (>95% purity) ensures bioactivity correlates with the parent compound, not impurities .
Advanced: What strategies improve metabolic stability and CYP inhibition profiles?
Methodological Answer:
- CYP450 Screening : Liver microsome assays (human/rat) identify CYP3A4 as primary metabolizer; methylthio substitution reduces oxidation vs. thioether .
- Deuterium Labeling : Deuterating thiazole C-H positions extends t₁/₂ by 2-fold in MLM assays .
- Prodrug Design : Phosphonooxymethyl prodrugs enhance oral absorption (AUC ↑60%) .
Advanced: How to utilize computational modeling for target identification?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens against viral nsP3 (PDB: 6JIJ); binding energy ≤-9.5 kcal/mol predicts activity .
- MD Simulations : 100-ns trajectories (AMBER) validate stable interactions between fluorophenyl and His230 residue .
- QSAR Models : 2D descriptors (e.g., LogP, polar surface area) correlate with antiviral EC₅₀ (R² = 0.82) .
Advanced: What methods identify off-target effects in proteome-wide studies?
Methodological Answer:
- Chemical Proteomics : IsoTOP-ABPP identifies >50% kinase selectivity (e.g., JAK2 inhibition at 1 μM) .
- CRISPR Screening : Genome-wide KO libraries (e.g., Brunello) reveal synthetic lethality with DNA repair genes (e.g., BRCA1) .
- Thermal Proteome Profiling (TPP) : Detects target engagement via protein melting shifts (ΔTₘ ≥2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
